N',N''-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis{2-[(4-methylphenyl)amino]acetohydrazide} (non-preferred name)
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Overview
Description
N’,N’'-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis{2-[(4-methylphenyl)amino]acetohydrazide} is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and hydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’'-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis{2-[(4-methylphenyl)amino]acetohydrazide} typically involves a multi-step process. One common method includes the condensation reaction of benzene-1,4-dicarbaldehyde with 2-methylprop-1-en-1-yl-3-ylidene hydrazide, followed by the reaction with 2-[(4-methylphenyl)amino]acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N’,N’'-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis{2-[(4-methylphenyl)amino]acetohydrazide} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N’,N’'-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis{2-[(4-methylphenyl)amino]acetohydrazide} has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N’,N’'-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis{2-[(4-methylphenyl)amino]acetohydrazide} involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 1,1′-[(1E)-1,3-Butadiene-1,4-diyl]dibenzene
- 4,4′-((1E,1′E)-2,5-bis(octyloxy)-1,4-phenylene)bis(ethene-2,1-diyl)bis(E)-N-(2,5-bis(octyloxy)benzylidene)imine
Uniqueness
N’,N’'-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis{2-[(4-methylphenyl)amino]acetohydrazide} stands out due to its unique combination of aromatic rings and hydrazide groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C32H36N6O2 |
---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
2-(4-methylanilino)-N-[(E)-[(E)-2-methyl-3-[4-[(E,3E)-2-methyl-3-[[2-(4-methylanilino)acetyl]hydrazinylidene]prop-1-enyl]phenyl]prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C32H36N6O2/c1-23-5-13-29(14-6-23)33-21-31(39)37-35-19-25(3)17-27-9-11-28(12-10-27)18-26(4)20-36-38-32(40)22-34-30-15-7-24(2)8-16-30/h5-20,33-34H,21-22H2,1-4H3,(H,37,39)(H,38,40)/b25-17+,26-18+,35-19+,36-20+ |
InChI Key |
YOJAOIFOIXVWSI-VTQFOICWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C(=C/C2=CC=C(C=C2)/C=C(/C=N/NC(=O)CNC3=CC=C(C=C3)C)\C)/C |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC(=CC2=CC=C(C=C2)C=C(C)C=NNC(=O)CNC3=CC=C(C=C3)C)C |
Origin of Product |
United States |
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